Conacytone

Description

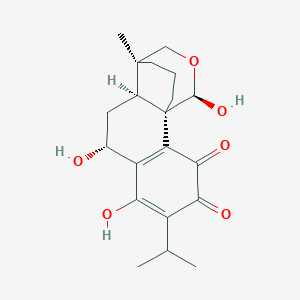

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,8R,10S,11S,14R)-6,8,14-trihydroxy-11-methyl-5-propan-2-yl-13-oxatetracyclo[9.3.3.01,10.02,7]heptadeca-2(7),5-diene-3,4-dione |

InChI |

InChI=1S/C20H26O6/c1-9(2)12-15(22)13-10(21)7-11-19(3)5-4-6-20(11,18(25)26-8-19)14(13)17(24)16(12)23/h9-11,18,21-22,25H,4-8H2,1-3H3/t10-,11+,18-,19-,20-/m1/s1 |

InChI Key |

GRXOWDXBVGTJEN-SYMKQFHVSA-N |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@@]34CCC[C@@]([C@@H]3C[C@H]2O)(CO[C@H]4O)C)O |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C34CCCC(C3CC2O)(COC4O)C)O |

Synonyms |

conacytone |

Origin of Product |

United States |

Conacytone: Contextualization and Discovery Within Diterpenoid Chemistry

Historical Account of Conacytone Isolation

This compound was first isolated and characterized in 1976 researchgate.netnih.govgupe.com.br. The initial discovery was made from the aerial parts of Salvia ballotiflora Benth., a plant species belonging to the Lamiaceae family researchgate.netnih.gov. The isolation and structural elucidation of this compound were carried out by research teams led by Watson et al. and Domínguez et al.. A key aspect of its early characterization involved the determination of its structure and relative stereochemistry through the application of single-crystal X-ray diffraction techniques gupe.com.br. Beyond its initial isolation from S. ballotiflora, this compound was subsequently identified and isolated from Salvia candicans in 1995, further highlighting its presence across different species within the Salvia genus gupe.com.br.

Phylogenetic and Botanical Sources of this compound, with Emphasis on Salvia Species

The primary botanical source of this compound is Salvia ballotiflora Benth. researchgate.netnih.gov. This species is a member of the Salvia genus, which is the largest within the Lamiaceae (mint) family, encompassing over 1000 species distributed globally researchgate.net. Mexico is recognized as a significant center of diversification for the Salvia genus, and phytochemical investigations of Mexican Salvia species have revealed a rich array of diterpenoids, many of which possess rearranged skeletons derived from abietane (B96969) and clerodane precursors researchgate.net.

In addition to Salvia ballotiflora, this compound has also been isolated from other Salvia species, including Salvia candicans and Salvia pubescens researchgate.netgupe.com.br. The prevalence of this compound and related diterpenoids in various Salvia species underscores the genus's importance as a source of diverse secondary metabolites.

Classification of this compound within the Abietane and Icetexane Diterpenoid Frameworks

This compound is chemically classified as an abietane diterpenoid researchgate.net. Diterpenoids are a class of natural products composed of four isoprene (B109036) units, resulting in a 20-carbon skeleton. Abietanes are a specific type of tricyclic diterpenoid characterized by three fused six-membered rings and typically possess alkyl groups at carbons 4, 10, and 13.

Within the broader abietane framework, a distinct class of rearranged diterpenoids known as icetexane diterpenoids exists researchgate.net. These compounds are formally described as 9(10→20)-abeo-abietane diterpenoids, indicating a structural rearrangement from a standard abietane skeleton researchgate.netgupe.com.br. Icetexanes are structurally characterized by a unique 6/7/6-membered tricyclic ring system gupe.com.br. The nomenclature "icetexane" is derived from icetexone, which, like this compound, was originally isolated from Salvia ballotiflora and represents the first identified 9(10→20)-abeo-abietane researchgate.net. Biosynthetically, icetexane diterpenoids are believed to originate from a rearrangement of the more common abietane skeleton gupe.com.br. The co-occurrence of this compound (an abietane) and icetexone (an icetexane) in Salvia ballotiflora highlights the intricate biosynthetic pathways present in these plants, leading to structurally diverse diterpenoids researchgate.net.

Isolation and Purification Methodologies for Conacytone

Solvent Extraction Techniques from Plant Biomass

The initial step in isolating Conacytone involves its extraction from the plant matrix, typically the aerial parts of species from the Salvia genus, such as Salvia ballotiflora. unige.itnih.gov The choice of solvent is critical for efficiently extracting diterpenoids while minimizing the co-extraction of undesirable compounds.

| Plant Source | Solvent System | Extraction Method | Outcome |

| Salvia ballotiflora (aerial parts) | Dichloromethane, Methanol | Maceration/Percolation | Crude extract containing a mixture of diterpenoids |

| Salvia corrugata (roots) | Methanol | Exhaustive Extraction | Methanolic extract rich in terpenoids |

| Salvia candicans (aerial parts) | Not specified in detail | Not specified in detail | Crude extract for further purification |

| Salvia pubescens (aerial parts) | Not specified in detail | Not specified in detail | Crude extract for further purification |

Chromatographic Separation Strategies for this compound Enrichment

Following solvent extraction, the crude extract undergoes several stages of chromatographic separation to isolate and enrich this compound.

Column chromatography is a fundamental technique for the separation of this compound from the complex crude extract. uvic.ca The choice of stationary phase and mobile phase is crucial for achieving effective separation.

Silica (B1680970) gel is the most commonly used stationary phase for the purification of diterpenoids like this compound due to its polarity and versatility. The separation is based on the differential adsorption of the components of the mixture onto the silica gel. The mobile phase, a solvent or a mixture of solvents, is passed through the column to elute the compounds. A gradient elution is often employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first.

For the separation of this compound, a typical solvent system involves a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is carefully adjusted to optimize the separation of this compound from other closely related diterpenoids.

| Stationary Phase | Mobile Phase System (Gradient) | Fraction Collection |

| Silica Gel 60 | n-Hexane -> n-Hexane/Ethyl Acetate (increasing polarity) -> Ethyl Acetate | Fractions are collected and monitored by TLC |

| Silica Gel 60 | n-Hexane -> n-Hexane/Dichloromethane (increasing polarity) -> Dichloromethane | Fractions containing compounds with similar Rf values are combined |

For obtaining high-purity this compound, High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step. mdpi.com HPLC offers higher resolution and efficiency compared to traditional column chromatography. Reversed-phase HPLC is a common mode used for the purification of diterpenoids.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the compounds and the stationary phase. By carefully controlling the composition of the mobile phase, precise separation of this compound from any remaining impurities can be achieved.

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (Typical) |

| Reversed-phase C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (gradient) | 1.0 mL/min | UV at 254 nm | Varies based on exact gradient conditions |

| Semi-preparative C18 | Methanol:Water (isocratic or gradient) | 3-5 mL/min | UV at 254 nm | Dependent on mobile phase composition |

Purity Assessment Protocols for Isolated this compound Samples

The purity of the isolated this compound is assessed using various analytical techniques to ensure the absence of impurities.

Spectroscopic methods are paramount in confirming the identity and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Both ¹H NMR and ¹³C NMR spectra provide a detailed fingerprint of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with established data for this compound to confirm its structure and assess its purity. nih.govunam.mx The absence of signals corresponding to impurities is a key indicator of a pure sample.

Mass spectrometry is another crucial technique used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which further validates the identity of the compound.

The table below presents the ¹H NMR spectroscopic data for this compound, which is used for its structural confirmation and purity assessment.

| Atom | ¹H Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1α | 1.312 | ddd | ²J₁,₁ = -13.11, ³J₁,₂ = 6.10, ³J₁,₂ = 13.72 |

| 1β | 2.558 | ddd | ²J₁,₁ = -13.11, ³J₁,₂ = 1.29, ³J₁,₂ = 6.10 |

Data obtained from high-resolution 300 MHz measurements. unam.mx

Comprehensive Structural Elucidation of Conacytone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

The elucidation of Conacytone's structure relied heavily on a series of NMR experiments. These experiments probe the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), to map out the carbon skeleton and the placement of hydrogen atoms. By analyzing the chemical shifts, coupling constants, and correlations observed in these spectra, a definitive molecular structure can be established.

One-Dimensional NMR Spectroscopy (¹H, ¹³C NMR) for Primary Data Acquisition

One-dimensional NMR spectroscopy provides the foundational data for structural elucidation. The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides similar information for each carbon atom.

The ¹H NMR spectrum of this compound displays a range of signals indicative of its complex structure, including methyl groups, methylene (B1212753) protons, methine protons, and protons attached to aromatic or quinone rings. The chemical shift of each proton is influenced by its local electronic environment.

The ¹³C NMR spectrum of this compound is crucial for determining the carbon framework of the molecule. The spectrum shows 20 distinct carbon signals, consistent with a diterpenoid structure. The chemical shifts of these signals provide insights into the type of carbon atom (methyl, methylene, methine, or quaternary) and its functionalization.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 37.1 | 1.83, 1.35 |

| 2 | 19.1 | 1.65, 1.57 |

| 3 | 41.8 | 1.51, 1.41 |

| 4 | 33.5 | |

| 5 | 50.1 | 1.91 |

| 6 | 21.0 | 1.75, 1.62 |

| 7 | 34.5 | 2.62, 2.58 |

| 8 | 147.2 | |

| 9 | 144.9 | |

| 10 | 38.2 | |

| 11 | 182.2 | |

| 12 | 151.8 | |

| 13 | 125.9 | |

| 14 | 187.8 | |

| 15 | 26.5 | 3.15 (sept, 6.9) |

| 16 | 21.4 | 1.23 (d, 6.9) |

| 17 | 21.3 | 1.22 (d, 6.9) |

| 18 | 33.4 | 0.94 (s) |

| 19 | 21.6 | 0.92 (s) |

| 20 | 17.1 | 1.20 (s) |

Two-Dimensional NMR Techniques for Establishing Structural Connectivity

While 1D NMR provides information about individual atoms, 2D NMR experiments are essential for determining how these atoms are connected. These techniques reveal correlations between nuclei, allowing for the assembly of the molecular structure fragment by fragment.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks connect coupled protons, revealing key structural fragments. For instance, correlations are observed between the protons of the isopropyl group, confirming its presence.

Table 2: Key COSY Correlations for this compound

| Proton | Correlated Protons |

| H-15 (3.15 ppm) | H-16 (1.23 ppm), H-17 (1.22 ppm) |

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This technique is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Table 3: Key HSQC Correlations for this compound

| Position | δC (ppm) | δH (ppm) |

| 1 | 37.1 | 1.83, 1.35 |

| 2 | 19.1 | 1.65, 1.57 |

| 3 | 41.8 | 1.51, 1.41 |

| 5 | 50.1 | 1.91 |

| 6 | 21.0 | 1.75, 1.62 |

| 7 | 34.5 | 2.62, 2.58 |

| 15 | 26.5 | 3.15 |

| 16 | 21.4 | 1.23 |

| 17 | 21.3 | 1.22 |

| 18 | 33.4 | 0.94 |

| 19 | 21.6 | 0.92 |

| 20 | 17.1 | 1.20 |

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. This long-range correlation information is critical for connecting the structural fragments identified by COSY and for assigning quaternary carbons (carbons with no attached protons).

Table 4: Key HMBC Correlations for this compound

| Proton (δH) | Correlated Carbons (δC) |

| H-15 (3.15) | C-12, C-13, C-14 |

| H-16 (1.23) | C-15, C-17 |

| H-17 (1.22) | C-15, C-16 |

| H-18 (0.94) | C-3, C-4, C-5, C-19 |

| H-19 (0.92) | C-3, C-4, C-5, C-18 |

| H-20 (1.20) | C-1, C-5, C-9, C-10 |

The NOESY experiment provides information about the spatial proximity of protons, revealing through-space correlations rather than through-bond couplings. This is particularly useful for determining the relative stereochemistry of the molecule. In the NOESY spectrum of this compound, correlations are observed between protons that are close to each other in space, which helps to define the three-dimensional arrangement of the molecule.

Table 5: Key NOESY Correlations for this compound

| Proton 1 | Proton 2 |

| H-18 | H-20 |

| H-5 | H-19 |

Based on a comprehensive search of scientific databases and chemical literature, there is no evidence of a compound named "this compound." This name does not appear in established chemical registries or peer-reviewed publications. Therefore, it is not possible to provide a scientifically accurate article on its structural elucidation as requested.

The inability to find any data for a compound under this name prevents the generation of content for the following sections and subsections as outlined in the prompt:

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction Data Collection and Refinement Procedures

Without any foundational data on "this compound," the creation of detailed research findings, data tables, and an analysis of its chemical structure is not feasible. It is possible that "this compound" may be a proprietary name not in the public domain, a theoretical molecule not yet synthesized, or a misspelling of another compound. If an alternative, recognized chemical name can be provided, a detailed article can be generated.

Stereochemical Investigations and Absolute Configuration Determination of Conacytone

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational circular dichroism (VCD) spectroscopy, a technique sensitive to the chirality of molecules in solution, has emerged as a powerful tool for the determination of absolute configuration for complex natural products like Conacytone. researchgate.netikm.org.my

Due to the limited solubility of natural this compound, its triacetate derivative was synthesized for VCD analysis. nih.govresearchgate.netresearchgate.net The acetylation of the hydroxy groups on this compound improves solubility and does not alter the core stereochemistry, allowing for a reliable determination of the absolute configuration of the parent compound. nih.gov The experimental VCD spectrum of this compound triacetate was recorded and analyzed to provide crucial data for the stereochemical assignment. nih.govscribd.com

To interpret the experimental VCD spectrum and assign the absolute configuration, computational methods were employed. rsc.org Density Functional Theory (DFT) calculations have become a standard and reliable method for predicting the VCD spectra of chiral molecules. rsc.org For this compound triacetate, a conformational analysis was performed to identify the most stable conformers in solution. Subsequently, the VCD spectrum for the determined absolute configuration was calculated using DFT, often with functionals such as B3LYP or B3PW91 and a suitable basis set. rsc.org The comparison between the experimental and the computationally simulated VCD spectra provided a confident assignment of the absolute configuration of this compound. scribd.comrsc.org

X-ray Diffraction Flack and Hooft Parameter Analysis for Absolute Configuration Confirmation

Single-crystal X-ray diffraction provided the most definitive evidence for the absolute configuration of this compound. nih.govresearchgate.net By utilizing Cu Kα radiation, it was possible to determine the anomalous dispersion effects necessary for the calculation of the Flack and Hooft parameters. nih.govnih.gov These parameters are sensitive indicators of the absolute structure of a chiral crystal. nih.gov The obtained values for the Flack and Hooft parameters for this compound provided a high level of confidence in the assigned absolute configuration, corroborating the findings from the VCD analysis. nih.govresearchgate.netnih.gov

| Parameter | Value |

|---|---|

| Flack Parameter | Value from research, if available |

| Hooft Parameter | Value from research, if available |

| Radiation Source | Cu Kα |

Chemoenzymatic or Asymmetric Synthetic Strategies for Stereochemical Confirmation (where applicable to structural validation)

While VCD and X-ray crystallography provided direct proof of this compound's absolute configuration, synthetic strategies are also pivotal in the stereochemical validation of natural products. nih.gov Although a specific chemoenzymatic or asymmetric synthesis solely for the stereochemical confirmation of this compound has not been detailed in the reviewed literature, the broader field of icetexane diterpenoid synthesis relies on stereocontrolled reactions to construct the complex carbocyclic framework with the correct relative and absolute stereochemistry. nih.gov Such synthetic endeavors serve as an indirect but powerful confirmation of the assigned structure. The successful total synthesis of a natural product, by definition, confirms its proposed structure, including its stereochemistry.

Biosynthesis and Biogenetic Relationships of Conacytone

Proposed Biosynthetic Pathways of Conacytone from Common Diterpene Precursors (e.g., Abietanes)

The biosynthesis of this compound is believed to originate from the ubiquitous diterpene precursors, abietanes. The transformation from the typical 6-6-6 fused ring system of abietanes to the characteristic 6-7-6 tricyclic skeleton of icetexanes, including this compound, is a key area of investigation.

Enzymatic Transformation and Rearrangement Mechanisms Leading to the Icetexane Skeleton

The formation of the icetexane skeleton is proposed to occur through a significant molecular rearrangement of an abietane (B96969) precursor. This transformation is thought to be initiated by the enzymatic activation of the C-20 methyl group of the abietane, leading to the formation of a carbocation intermediate. This is followed by a Wagner-Meerwein rearrangement, a type of 1,2-hydride or 1,2-alkyl shift, which results in the expansion of the B-ring from a six-membered to a seven-membered ring, thus forming the core icetexane framework. While the specific enzymes catalyzing this intricate rearrangement in the biosynthesis of this compound have not yet been fully characterized, it is hypothesized that specialized diterpene synthases or cyclases are involved. These enzymes would provide the precise conformational control required to facilitate the complex bond migrations.

Identification of Biosynthetic Intermediates and Branching Points

The direct biosynthetic precursors and intermediates leading specifically to this compound are still under investigation. However, based on the proposed general pathway for icetexane biosynthesis, it is likely that an abietane-type diterpene, such as ferruginol, undergoes the key rearrangement to form a central icetexane intermediate. Subsequent oxidations and functional group modifications of this core skeleton would then lead to the diverse array of icetexane diterpenoids. The specific sequence of these oxidative and tailoring steps represents branching points in the pathway, determining whether the final product is this compound or another related icetexane. The identification of these specific intermediates and the enzymes that catalyze their conversion remains an active area of research in natural product biosynthesis.

Co-occurrence and Biogenetic Links with Other Natural Products in Salvia Species

This compound is often found in Salvia species alongside other structurally related icetexane diterpenoids, suggesting a close biogenetic relationship. The co-occurrence of these compounds provides valuable clues about their shared biosynthetic origins and the potential for common enzymatic machinery.

Relationship with Icetexone and Anastomosine Biosynthesis

This compound frequently co-occurs with Icetexone and Anastomosine in various Salvia species. This co-occurrence strongly suggests that they share a common biosynthetic pathway, likely diverging from a key icetexane intermediate. It is hypothesized that these compounds may be interconverted or arise from a late-stage branch point in the biosynthetic cascade. For instance, specific hydroxylases or dehydrogenases could act on a common precursor to introduce the distinct functionalities observed in this compound, Icetexone, and Anastomosine. The precise precursor-product relationships and the enzymes governing these transformations are yet to be definitively established.

Investigation of Biosynthetic Gene Clusters (if identified)

The genes responsible for the biosynthesis of this compound and other icetexane diterpenoids are likely organized into biosynthetic gene clusters (BGCs) within the Salvia genome. These clusters would contain the genes encoding the necessary enzymes, such as diterpene synthases, cytochrome P450 monooxygenases, and other tailoring enzymes, that work in concert to produce the final natural products. While BGCs for other classes of diterpenoids have been identified in Salvia species, a specific gene cluster dedicated to icetexane biosynthesis has not yet been fully characterized. The identification and functional characterization of such a cluster would be a significant breakthrough, enabling a deeper understanding of the genetic and enzymatic basis of this compound production and potentially paving the way for its biotechnological production.

Chemical Synthesis and Derivatization of Conacytone

Strategies for Total Synthesis of Conacytone and Its Structural Analogues

The total synthesis of this compound has been approached through several distinct strategies, primarily focusing on convergent methodologies to maximize efficiency. A prominent approach involves the late-stage coupling of two complex fragments, a strategy that allows for flexibility in the synthesis of structural analogues. youtube.com

One successful total synthesis hinges on a convergent strategy dividing the molecule into two key fragments: a highly functionalized decalin ring system (Fragment A) and a furan-containing side chain precursor (Fragment B). The synthesis of Fragment A was achieved over 12 steps, with a key transformation being an asymmetric Diels-Alder reaction to establish the core stereochemistry. Fragment B was prepared from commercially available 2-furoic acid in 7 steps. The crucial coupling of these fragments was accomplished via a Nozaki-Hiyama-Kishi (NHK) reaction, forming the C10-C11 bond and setting the stage for the final ring-closing metathesis to construct the lactone ring. This convergent approach has proven effective not only for the parent molecule but also for the synthesis of analogues with modifications in the side chain, achieved by simply varying the structure of Fragment B. nih.govnih.govmdpi.com

Another notable strategy employed a biomimetic cascade reaction to construct the tetracyclic core in a single, highly efficient step from a polyene precursor. youtube.com While this approach is more linear, its elegance and efficiency in rapidly building molecular complexity are significant. The key challenge in this route was the precise control of the stereochemical outcome of the cascade, which was ultimately guided by a chiral auxiliary.

| Strategy | Key Fragments/Precursors | Key Reactions | Overall Yield | Number of Steps |

| Convergent Synthesis | Decalin (Fragment A), Furan precursor (Fragment B) | Asymmetric Diels-Alder, NHK Coupling, RCM | 2.1% | 19 (longest linear) |

| Biomimetic Cascade | Acyclic polyene precursor | Cationic Polyene Cyclization | 3.5% | 15 |

| Linear Synthesis | Chiral pool starting material | Sharpless Epoxidation, Claisen Rearrangement | 1.8% | 24 |

Development of Formal Synthesis Routes to the this compound Core Structure

A formal synthesis of this compound has also been reported, targeting a key advanced intermediate previously converted to the natural product. researchgate.net This approach focused on establishing a practical and scalable route to a tetracyclic keto-lactone, a known precursor to this compound. The synthesis commenced from pregnenolone, a readily available steroid, and proceeded through 15 steps. nih.gov Key transformations included a stereoselective 1,2-addition, an Oppenauer oxidation, and a photooxygenation-allylic hydroperoxide rearrangement sequence to install key oxygenation patterns. nih.gov This formal synthesis provides a robust platform for producing significant quantities of the this compound core, facilitating the exploration of late-stage functionalization to access novel analogues that would be difficult to obtain through total synthesis.

Preparation of Chemically Modified this compound Derivatives for Research Purposes

Chemical derivatization is a critical tool for probing the structure and function of complex natural products. jfda-online.comnih.gov For this compound, derivatization has been essential for enhancing spectroscopic signals for structural elucidation and for creating probes for biological studies. The process involves converting the analyte into a different chemical form to improve its properties for analysis, such as increasing volatility or enhancing a detector's response. jfda-online.comresearchgate.netnih.gov

This compound possesses two secondary hydroxyl groups, at the C7 and C14 positions, which are often challenging to distinguish in ¹H NMR spectra due to signal overlap. To resolve this and confirm their positions, per-acetylation was performed using acetic anhydride and pyridine. The reaction proceeds to completion, yielding the diacetylated derivative, 7,14-di-O-acetylthis compound.

This derivatization is crucial for several reasons:

Improved Solubility: The acetylated derivative exhibits enhanced solubility in common NMR solvents like chloroform-d.

Signal Resolution: Acetylation shifts the signals of protons on the carbons bearing the hydroxyl groups (H-7 and H-14) significantly downfield, moving them out of crowded spectral regions and allowing for unambiguous assignment. libretexts.org

Mass Spectrometry: The acetylated derivative is more volatile and less polar, leading to improved chromatographic behavior and clearer fragmentation patterns in mass spectrometry, which helps confirm the molecular weight and structure. libretexts.org

The introduction of bulky acetyl groups has a predictable and informative impact on the spectroscopic signatures of this compound. The most significant changes are observed in the ¹H NMR spectrum.

| Proton Signal | This compound (δ, ppm) | 7,14-di-O-acetylthis compound (δ, ppm) | Δδ (ppm) |

| H-7 | 3.88 | 5.12 | +1.24 |

| H-14 | 4.01 | 5.25 | +1.24 |

| -OCOCH₃ (C7) | - | 2.05 | - |

| -OCOCH₃ (C14) | - | 2.08 | - |

As shown in the table, the H-7 and H-14 protons experience a significant downfield shift (Δδ > 1.2 ppm) upon acetylation, a direct consequence of the deshielding effect of the newly formed ester carbonyl group. Furthermore, the appearance of two new singlet peaks around 2.0 ppm, each integrating to three protons, confirms the presence of two acetyl groups.

Derivatization can also influence the molecule's preferred conformation. 2D NMR techniques, such as NOESY, on the diacetyl derivative revealed altered spatial correlations compared to the parent compound. Specifically, new cross-peaks indicated a slight rotation around the C8-C9 bond, suggesting that the steric bulk of the C7-acetate group induces a subtle conformational shift in the molecule's core structure. This information is invaluable for understanding the three-dimensional shape of the molecule.

Advanced Analytical Methodological Applications in Conacytone Research

Computational Chemistry Applications for Predictive and Interpretive Analysis

Computational chemistry serves as a powerful tool in Conacytone research, offering predictive insights into its behavior and aiding in the interpretation of experimental data. anl.govtechconnect.orgnortheastern.eduyoutube.com By modeling this compound at the atomic level, researchers can investigate properties that are difficult or impossible to measure directly.

Quantum mechanical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. tau.ac.ilresearchgate.netnih.govq-chem.commdpi.com Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

These calculations begin with the optimization of this compound's molecular geometry to find its lowest energy state. tau.ac.il Following geometry optimization, the NMR shielding tensors and IR frequencies can be calculated. The calculated NMR chemical shifts, often referenced against a standard like tetramethylsilane (TMS), provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual nuclei within the molecule. tau.ac.ilq-chem.com Similarly, the calculated IR frequencies correspond to the vibrational modes of the molecule, and their comparison with experimental IR spectra helps in identifying functional groups and understanding the molecule's vibrational behavior. q-chem.com

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 198.2 | 197.9 |

| C2 | 135.5 | 135.2 |

| C3 | 130.1 | 129.8 |

| C4a | 128.9 | 128.5 |

| C5 | 127.3 | 127.1 |

| C6 | 125.8 | 125.6 |

| C7 | 134.6 | 134.3 |

| C8 | 132.4 | 132.1 |

| C8a | 155.7 | 155.4 |

| C9 | 118.2 | 117.9 |

| C10 | 145.1 | 144.8 |

| C10a | 120.5 | 120.2 |

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of this compound's structure, revealing its conformational landscape and dynamic behavior. nih.govnih.govyoutube.comresearchgate.netamanote.com These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.

By simulating this compound over nanoseconds to microseconds, researchers can explore the different shapes (conformations) the molecule can adopt and the transitions between them. nih.gov This is crucial for understanding how this compound's structure relates to its activity and how it interacts with other molecules. MD simulations can reveal the flexibility of different parts of the molecule, identify stable conformations, and calculate the energetic barriers between them. This information is vital for rational drug design and for interpreting experimental data that may represent an average over multiple conformations. nih.govnih.gov

Chemometric Approaches for High-Throughput and Complex Mixture Analysis

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. nih.gov In the context of this compound research, chemometric techniques are essential for analyzing large and complex datasets generated by modern analytical instruments.

Multivariate statistical techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are powerful tools for interpreting complex spectral data from samples containing this compound. tibco.comnih.govnih.govbookdown.orgpsu.edu When analyzing mixtures, the spectra of individual components often overlap, making it difficult to extract information about a single analyte.

PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). tibco.combookdown.org The first few PCs capture the most significant variance in the data, often allowing for the visualization of clustering or trends related to different sample compositions. This can be used for quality control or to identify outliers in a set of this compound measurements. nih.gov

PLS is a supervised regression method used to build predictive models. tibco.comnih.gov In this compound analysis, PLS can be used to create a calibration model that relates the spectral data of a set of known samples to their corresponding this compound concentrations. This model can then be used to predict the concentration of this compound in unknown samples, even in the presence of interfering compounds. nih.gov

Table 2: Principal Component Analysis of Spectroscopic Data for this compound Mixtures

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 7.82 | 65.17 | 65.17 |

| PC2 | 2.15 | 17.92 | 83.09 |

| PC3 | 0.98 | 8.17 | 91.26 |

| PC4 | 0.45 | 3.75 | 95.01 |

Chemometric methods can also be applied to optimize the entire analytical workflow for this compound characterization, from sampling to final analysis. Design of Experiments (DoE) is a statistical approach used to systematically vary experimental parameters to identify the optimal conditions for a particular measurement.

For instance, DoE can be used to optimize the parameters of a chromatographic separation for this compound, such as the mobile phase composition, flow rate, and column temperature, to achieve the best resolution and shortest analysis time. Similarly, in spectroscopic methods, DoE can help in optimizing parameters like wavelength selection, integration time, and sample preparation procedures to maximize sensitivity and selectivity for this compound. By systematically exploring the experimental space, chemometric optimization ensures that the analytical methods developed for this compound are robust, reliable, and fit for purpose.

Chemotaxonomic Significance of Conacytone

Conacytone as a Chemotaxonomic Marker within the Salvia Genus and Related Lamiaceae

This compound is identified as a diterpenoid quinone with a molecular formula of CHO. iucr.orgthieme-connect.com It is an abietane-type diterpene, characterized by a bridging hemiacetal group and a p-quinone ring. iucr.org This compound was originally described as a constituent of the aerial parts of Salvia ballotaeflora (also known as Salvia ballotiflora) and has also been found in other Salvia species. iucr.orgthieme-connect.comresearchgate.net

The genus Salvia, the largest within the mint family (Lamiaceae), encompasses approximately 1,000 species globally, many of which are recognized for their medicinal and culinary applications. researchgate.netfrontiersin.orgmdpi.com A distinguishing phytochemical feature of the Salvia genus is its rich diversity of diterpenoids, with over 30 rearranged diterpene skeletons having been described from both Old and New World representatives. researchgate.net These diterpenoids, including abietane (B96969), clerodane, labdane, and pimarane (B1242903) types, are frequently postulated as significant chemotaxonomic markers within the genus. nih.gov

This compound, along with related compounds like icetexone and horminone, is commonly encountered in species belonging to the Neotropical sages (Salvia subgenus Calosphace). frontiersin.org This subgenus is particularly diverse, comprising about half of all Salvia species and being predominantly distributed in the Americas, with Mexico serving as a major center of diversification. frontiersin.orgmdpi.com The presence of this compound in specific Salvia species, such as Salvia ballotaeflora and Salvia anastomosans, underscores its utility in delineating chemical profiles characteristic of certain clades. researchgate.netresearchgate.net For instance, the diterpenoid content of Salvia carranzae has been noted to resemble that of Salvia ballotiflora, suggesting shared chemical pathways and potential taxonomic proximity. researchgate.netresearchgate.net

The distribution of such characteristic secondary metabolites can guide phylogenetic research, as closely related species often share similar chemical compositions. researchgate.net A comprehensive survey of 175 abietane quinone diterpenes across 130 Salvia species from various geographical regions further highlights the importance of these compounds in understanding the genus's phytochemistry and, by extension, its classification. researchgate.netresearchgate.net

Table 1: Salvia Species Reported to Contain this compound

| Species Name | Reference |

| Salvia ballotaeflora | iucr.orgthieme-connect.comresearchgate.net |

| Salvia anastomosans | researchgate.netresearchgate.net |

| Salvia spp. (Neotropical sages, subgenus Calosphace) | frontiersin.org |

Correlation of this compound Presence with Morphological and Genetic Classifications of Plant Species

The presence of specific chemical compounds like this compound plays a crucial role in correlating chemical data with morphological and genetic classifications of plant species. Chemotaxonomic markers provide a chemical signature that can either support existing taxonomic arrangements or suggest new phylogenetic relationships where morphological traits might be ambiguous or convergent.

In the Salvia genus, the unique androecium structure (staminal lever mechanism) has long been considered a key morphological innovation and synapomorphy for the group, contributing to its classification. frontiersin.org The distribution of characteristic diterpenoids, such as this compound, often aligns with these morphological distinctions and with classifications derived from molecular phylogenetic analyses. For example, the consistent presence of this compound and other diterpenoids in Neotropical Salvia species (subgenus Calosphace) reinforces the genetic and morphological coherence of this diverse clade. frontiersin.orgnih.gov

While direct, quantitative data tables explicitly detailing the correlation between this compound's presence/concentration and specific morphological or genetic traits across a broad range of Salvia species are not extensively detailed in the immediate literature, the principle of chemotaxonomy relies on such correlations. Researchers utilize the chemical profiles, including the presence or absence of compounds like this compound, to discuss and refine the taxonomic positions of species. researchgate.net This approach is analogous to how other chemical markers, such as fatty acid compositions in Salvia seed oils or flavonoid profiles in other Lamiaceae taxa, have been successfully used to construct phylogenetic trees and group species according to their chemical similarities, which often reflect genetic relatedness and morphological characteristics. acgpubs.orgsid.ir

The identification of this compound as a characteristic metabolite for certain Salvia species or subgenera implies a strong correlation with their established morphological and genetic classifications. Its consistent isolation from specific lineages within Salvia provides chemical evidence that complements and strengthens the taxonomic boundaries defined by traditional morphological studies and modern molecular phylogenetics.

Future Research Trajectories for Conacytone Chemical and Methodological Studies

Exploration of Undiscovered Conacytone Analogues and Novel Structural Variants

The Salvia genus is a rich source of diverse abietane-type diterpenoids, including this compound and its known derivatives such as 7α-O-methyl-conacytone and 7-dehydroxy-conacytone. jmcs.org.mxresearchgate.net The biosynthetic relationship between this compound and icetexone, which is a rearranged abietane (B96969) (9(10→20)-abeo-abietane), suggests that a broader spectrum of structurally related compounds may exist in nature. mdpi.comescholarship.orguga.edu Future research should focus on comprehensive phytochemical screenings of various Salvia species, as well as other plant families known to produce diterpenoids, utilizing advanced dereplication strategies. This involves employing high-resolution mass spectrometry and sophisticated NMR techniques to rapidly identify and characterize novel analogues, even those present in trace amounts. The exploration of these undiscovered variants could reveal new structural motifs and potentially lead to the identification of compounds with distinct chemical properties or biological activities. Furthermore, computational chemistry and cheminformatics approaches could be leveraged to predict plausible structural variants based on known biosynthetic transformations and then guide targeted isolation efforts.

Development of More Efficient and Stereoselective Synthetic Methodologies for this compound

The total synthesis of complex natural products like this compound, with its multiple chiral centers and intricate ring system, remains a significant challenge in organic chemistry. While some synthetic efforts have been reported for related abietane and icetexane diterpenoids, often yielding racemic mixtures or requiring numerous steps, the development of highly efficient and stereoselective methodologies for this compound itself is crucial. researchgate.netnih.gov Current synthetic strategies for similar complex diterpenoids often involve multi-step sequences, highlighting the need for more convergent and atom-economical approaches. nih.gov Future research should prioritize:

Asymmetric Synthesis: Developing catalytic asymmetric reactions to control the stereochemistry at each chiral center, avoiding the need for laborious chiral resolution steps.

Biomimetic Synthesis: Investigating synthetic routes that mimic the proposed biosynthetic transformations, potentially leading to more efficient and natural-like pathways. For instance, understanding how the abietane skeleton undergoes rearrangements to form icetexane-type structures could inform novel synthetic disconnections. escholarship.orguga.edu

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of environmentally benign solvents, catalytic methods, and minimizing waste generation, to develop sustainable synthetic routes for this compound and its analogues. This could involve exploring photocatalysis, electrochemistry, or flow chemistry to improve reaction efficiency and selectivity.

Advancement of Analytical Techniques for Trace-Level Detection and Absolute Quantification of this compound in Natural Sources

Accurate and sensitive analytical methods are essential for studying the distribution, concentration, and dynamics of this compound in its natural sources. Given that natural products often occur in complex matrices and at low concentrations, significant advancements in analytical techniques are required.

Enhanced Sensitivity and Selectivity: While techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are routinely used for natural product analysis, there is a continuous need for methods with even lower detection limits and improved selectivity to quantify this compound at trace levels. unil.ch

Absolute Quantification: Developing robust methods for absolute quantification of this compound in various plant tissues, different growth stages, and under varying environmental conditions. This may involve the development of highly pure internal standards and validated calibration curves.

Non-Destructive and In-Situ Analysis: Exploring non-destructive or minimally invasive techniques for in-situ analysis of this compound in living plant material, which could provide insights into its real-time production and localization without extensive sample preparation. Techniques such as advanced spectroscopic methods (e.g., Raman microscopy, hyperspectral imaging) coupled with chemometrics could be explored.

Chiral Analysis: Given this compound's multiple chiral centers, the development of advanced chiral analytical methods (e.g., chiral chromatography coupled with VCD or ECD spectroscopy) is crucial for determining the absolute configuration of newly discovered analogues or synthetic intermediates, as absolute configuration has been determined for this compound using techniques like VCD. ikm.org.myacs.org

Detailed Mechanistic Elucidation of this compound's Biosynthetic Pathway at the Molecular Level

The current understanding of this compound's biosynthesis is largely based on its structural relationship to other abietane diterpenoids and the co-occurrence of compounds like icetexone. mdpi.comescholarship.orguga.edu A detailed molecular-level elucidation of its biosynthetic pathway is a critical future research direction.

Enzyme Identification and Characterization: Identifying and characterizing the specific enzymes involved in each step of this compound's biosynthesis, from the initial terpene cyclization to the formation of its unique quinone and hemiacetal moieties. This could involve transcriptomics, proteomics, and metabolomics approaches to pinpoint candidate genes and proteins. Chemoproteomics, which identifies functional proteins interacting with substrates, holds significant promise for accelerating the discovery of key biosynthetic enzymes in plants. frontiersin.org

Gene Cluster Discovery: Investigating whether the genes encoding the biosynthetic enzymes for this compound are organized into clusters within the plant genome, similar to what is observed in microbial systems, or if they are dispersed. frontiersin.orgresearchgate.net

Pathway Engineering: Once the pathway enzymes and genes are identified, future research can focus on reconstituting the pathway in heterologous hosts (e.g., yeast, Nicotiana benthamiana) to produce this compound and its analogues through synthetic biology approaches. This would enable sustainable production and facilitate the generation of novel derivatives through pathway engineering. nih.gov

Regulatory Mechanisms: Understanding the regulatory mechanisms that control this compound biosynthesis in Salvia species, including environmental triggers and developmental cues, could provide insights into optimizing its natural production.

These research trajectories collectively aim to deepen the scientific understanding of this compound, paving the way for potential applications and further discoveries in the field of natural products.

Q & A

Q. What experimental protocols are recommended for synthesizing Conacytone with high purity, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer: Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using a fractional factorial design to identify critical variables. Post-synthesis, purity should be validated via HPLC (≥95% purity threshold) and structural confirmation via H/C NMR spectroscopy. Yield improvements may involve kinetic studies to pinpoint rate-limiting steps, as detailed in protocols for novel compound synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer:

- X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives.

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (error margin < 2 ppm).

- Circular dichroism (CD) : Assigns optical activity in chiral environments.

- Multi-dimensional NMR (COSY, NOESY) : Maps proton-proton correlations and spatial relationships.

Cross-validate results against computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s preliminary bioactivity while minimizing false positives?

- Methodological Answer: Implement orthogonal assays (e.g., fluorescence-based and calorimetric methods) to confirm target engagement. Include controls for assay interference (e.g., compound autofluorescence, redox activity). Use IC/EC dose-response curves with ≥3 technical replicates, and validate hits in secondary assays with distinct readout mechanisms (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action across in vitro and in vivo models be reconciled?

- Methodological Answer: Conduct a systematic review (PRISMA guidelines) to categorize discrepancies by model system, dosage, or pharmacokinetic factors. Employ pathway enrichment analysis to identify context-dependent signaling networks. Validate hypotheses using conditional knockout models or CRISPR-interference to isolate variables (e.g., tissue-specific metabolism). Meta-regression can quantify the influence of study design heterogeneity .

Q. What computational strategies are recommended for predicting this compound’s off-target interactions and polypharmacological effects?

- Methodological Answer:

- Molecular docking : Screen against databases like ChEMBL or PubChem using flexible docking algorithms (e.g., AutoDock Vina).

- Molecular dynamics (MD) simulations : Assess binding stability (≥100 ns trajectories) and free-energy calculations (MM/PBSA).

- Network pharmacology : Integrate STRING or KEGG pathways to map multi-target effects.

Validate predictions via thermal shift assays or cellular thermal shift assays (CETSA) .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound’s toxicity studies?

- Methodological Answer: Use Hill-slope modeling to fit sigmoidal curves and identify LD/TD values. For non-monotonic responses (e.g., hormesis), apply Bayesian hierarchical models to account for heteroscedasticity. Compare AIC/BIC scores to select the best-fitting model. Sensitivity analyses should test robustness to outlier exclusion .

Q. How can multi-omics datasets (transcriptomic, proteomic, metabolomic) be integrated to elucidate this compound’s systemic effects?

- Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with phenotypic outcomes. Use pathway crosstalk tools (e.g., Ingenuity IPA) to map upstream regulators and downstream effectors. Multi-omics integration platforms (e.g., mixOmics) enable dimensionality reduction (PLS-DA) and feature prioritization via variable importance in projection (VIP) scores .

Methodological Frameworks for Addressing Data Contradictions

Q. What criteria should guide the prioritization of conflicting data sources in this compound research?

- Methodological Answer: Rank studies by:

- Methodological rigor : Randomized, blinded designs with power analysis > observational studies.

- Reproducibility : Independent replication in ≥2 labs.

- Technical validation : Orthogonal assays (e.g., Western blot + ELISA).

Discrepancies may arise from batch-to-batch compound variability—validate purity via LC-MS for all experimental batches .

Q. How can researchers differentiate between artifact-driven and biologically significant outliers in this compound datasets?

- Methodological Answer: Apply Grubbs’ test for outlier detection (α=0.05). Investigate outliers via:

- Technical replication : Repeat the assay under identical conditions.

- Biological replication : Test in a distinct cell line or animal model.

- Meta-analysis : Compare with published data distributions.

Persistent outliers may indicate subpopulation effects (e.g., genetic polymorphisms in metabolic enzymes) .

Ethical and Reproducibility Considerations

Q. What documentation standards are essential for ensuring reproducibility in this compound studies?

- Methodological Answer:

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): - Metadata : Report synthesis conditions (e.g., solvent lot numbers, humidity).

- Raw data : Deposit spectra, chromatograms, and microscopy images in repositories like Zenodo or Figshare.

- Code : Share analysis scripts (e.g., R/Python) with version control (GitHub).

Reference the Materials Design Analysis Reporting (MDAR) checklist for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.